molecular formula C20H16N4OS B11134149 N-{2-[(E)-1-cyano-2-(pyridin-3-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-1-cyano-2-(pyridin-3-yl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11134149
M. Wt: 360.4 g/mol
InChI Key: LVXASRLHMDJDPC-LICLKQGHSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the cyano group. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced forms of the original compound.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is unique due to its combination of a thiazole ring, a pyridine ring, and a cyano group, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or phenolic compounds.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-pyridin-3-ylethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C20H16N4OS/c1-13-5-7-16(8-6-13)18-20(23-14(2)25)26-19(24-18)17(11-21)10-15-4-3-9-22-12-15/h3-10,12H,1-2H3,(H,23,25)/b17-10+

InChI Key

LVXASRLHMDJDPC-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CN=CC=C3)/C#N)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CN=CC=C3)C#N)NC(=O)C

Origin of Product

United States

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